molecular formula C7H11Br3N2 B12432963 4-(Dimethylamino)pyridinium tribromide

4-(Dimethylamino)pyridinium tribromide

Cat. No.: B12432963
M. Wt: 362.89 g/mol
InChI Key: TYDZHQMKSLAFKM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dimethylaminopyridine; tribroman-2-uide is a compound that combines the properties of 4-dimethylaminopyridine and tribroman-2-uide. 4-Dimethylaminopyridine is a derivative of pyridine, known for its high nucleophilicity and basicity, making it a valuable catalyst in organic synthesis . Tribroman-2-uide, on the other hand, is a brominated compound that can introduce bromine atoms into organic molecules, enhancing their reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dimethylaminopyridine can be synthesized through a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield 4-dimethylaminopyridine . Tribroman-2-uide can be prepared by brominating 2-uide using bromine or other brominating agents under controlled conditions.

Industrial Production Methods

Industrial production of 4-dimethylaminopyridine typically involves large-scale synthesis using pyridine and dimethylamine, with careful control of reaction conditions to ensure high yield and purity . Tribroman-2-uide production involves bromination reactions, which are scaled up using industrial brominating agents and reactors designed to handle the exothermic nature of bromination.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminopyridine undergoes various types of reactions, including:

Tribroman-2-uide primarily undergoes bromination reactions, introducing bromine atoms into organic molecules, which can lead to various substitution and addition products.

Common Reagents and Conditions

Common reagents used with 4-dimethylaminopyridine include acetic anhydride, alcohols, and various anhydrides . Reaction conditions often involve mild temperatures and solvents like methanol, benzene, and chloroform . Tribroman-2-uide reactions typically use bromine or N-bromosuccinimide as brominating agents under controlled conditions to prevent over-bromination.

Major Products

The major products formed from reactions involving 4-dimethylaminopyridine include esters, amides, and protected alcohols . Tribroman-2-uide reactions yield brominated organic compounds, which can be further transformed into various functionalized molecules.

Scientific Research Applications

4-Dimethylaminopyridine is widely used in scientific research due to its catalytic properties. It is employed in:

Tribroman-2-uide is used in:

Biological Activity

4-(Dimethylamino)pyridinium tribromide (DMAP-Br) is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its mechanisms of action, efficacy, and potential applications based on recent research findings.

This compound is synthesized through the reaction of 4-dimethylaminopyridine with bromine. It forms a stable ionic compound that exhibits unique properties due to the presence of the dimethylamino group, which enhances its biological activity. The compound is often utilized in various organic syntheses and catalysis due to its ability to activate electrophiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMAP-Br. Notably, it has been shown to induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2.

  • Caspase Activation : DMAP-Br triggers the extrinsic apoptotic pathway, leading to the activation of caspases 3 and 9, crucial enzymes in the apoptosis process.
  • Bcl-2 Downregulation : It effectively reduces the levels of Bcl-2, Bcl-x, and Bad proteins, which are known to inhibit apoptosis.

Efficacy Data

A comparative study evaluated the antiproliferative effects of DMAP-Br against various cancer cell lines. The results are summarized in Table 1.

CompoundCell Line A549 (IC50 μM)Cell Line MDA-MB-231 (IC50 μM)Normal Cell Line 3T3-L1 (IC50 μM)
DMAP-Br11.25 ± 0.0119.12 ± 0.81>100
5-Fluorouracil17.01 ± 0.4129.01 ± 0.01885 ± 0.76

The data indicates that DMAP-Br exhibits significantly lower IC50 values compared to the standard chemotherapy agent, 5-fluorouracil, suggesting a higher potency against cancer cell lines while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer properties, DMAP-Br has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for DMAP-Br against various microorganisms are presented in Table 2.

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.49
Escherichia coli0.98
Candida albicans1.56

These findings indicate that DMAP-Br exhibits potent antibacterial effects, comparable to established antibiotics such as Gentamicin and Ampicillin .

Case Studies

Several case studies have been conducted to further explore the biological activities of DMAP-Br:

  • Cancer Cell Studies : In vitro studies involving lung (A549) and breast (MDA-MB-231) cancer cell lines showed that treatment with DMAP-Br led to significant reductions in cell viability, confirming its potential as an anticancer agent.
  • Antimicrobial Tests : Clinical isolates were tested against DMAP-Br, revealing its effectiveness in inhibiting bacterial growth, which suggests its potential use in treating infections caused by resistant strains .

Properties

Molecular Formula

C7H11Br3N2

Molecular Weight

362.89 g/mol

InChI

InChI=1S/C7H10N2.Br3/c1-9(2)7-3-5-8-6-4-7;1-3-2/h3-6H,1-2H3;/q;-1/p+1

InChI Key

TYDZHQMKSLAFKM-UHFFFAOYSA-O

Canonical SMILES

CN(C)C1=CC=[NH+]C=C1.Br[Br-]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.